3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one
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Overview
Description
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one is an organic compound that belongs to the class of sulfonyl pyrazolones This compound is characterized by the presence of a sulfonyl group attached to a pyrazolone ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-2-pyrazolin-4-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance the reaction rate and selectivity, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfoxides.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for the oxidation of the sulfonyl group.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the compound.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrazolone ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a sulfonyl group attached to an aromatic ring and have similar biological activities.
Sulfonamide derivatives: These compounds share the sulfonyl functional group and are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
3-((4-Methylphenyl)sulfonyl)-1-phenyl-2-pyrazolin-4-one is unique due to the presence of both a sulfonyl group and a pyrazolone ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenyl-3H-pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-12-7-9-14(10-8-12)22(20,21)16-15(19)11-18(17-16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXJLOAZGSDDCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NN(CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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